molecular formula C6H5BrN6 B13218793 6-Bromo-2,4-pteridinediamine

6-Bromo-2,4-pteridinediamine

Cat. No.: B13218793
M. Wt: 241.05 g/mol
InChI Key: JBCMGPUGHFLRJT-UHFFFAOYSA-N
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Description

6-Bromo-2,4-pteridinediamine is an organic compound with the chemical formula C7H7BrN6. It is a derivative of pteridine, characterized by the presence of bromine at the 6th position and amino groups at the 2nd and 4th positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-pteridinediamine typically involves the reaction of 2,4-diamino-6-hydroxymethylpteridine with hydrobromic acid. The hydroxymethyl group is replaced by a bromomethyl group through this reaction. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-pteridinediamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pteridines can be formed.

    Oxidation Products: Oxidized forms of the compound with altered electronic properties.

    Reduction Products: Reduced forms with different functional groups.

Scientific Research Applications

6-Bromo-2,4-pteridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential anti-tumor and antiviral activities.

    Industry: Utilized in the production of dyes, light-sensitive materials, and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-pteridinediamine involves its interaction with specific molecular targets, such as enzymes. The bromine atom at the 6th position can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

    2,4-Diamino-6-chloropteridine: Similar structure but with chlorine instead of bromine.

    2,4-Diamino-6-methylpteridine: Contains a methyl group at the 6th position instead of bromine.

    2,4-Diamino-6-hydroxymethylpteridine: Precursor in the synthesis of 6-Bromo-2,4-pteridinediamine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s ability to participate in substitution reactions and form covalent bonds with biological targets makes this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

6-bromopteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMGPUGHFLRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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